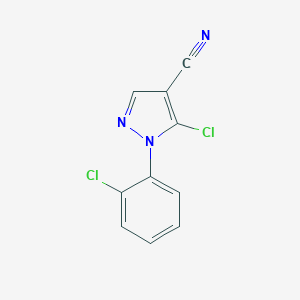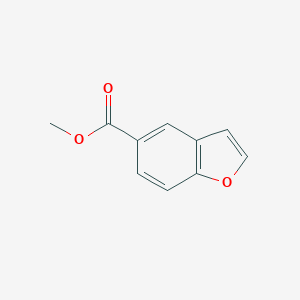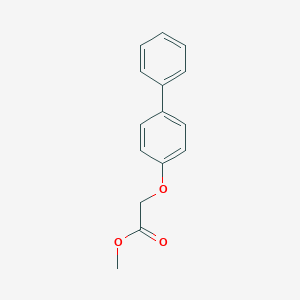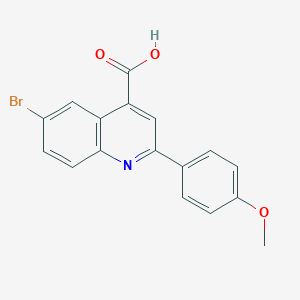
propan-2-yl 3-(4-hydroxyphenyl)propanoate
描述
propan-2-yl 3-(4-hydroxyphenyl)propanoate is an ester compound characterized by the presence of an isopropyl group attached to the oxygen atom of the ester functional group, and a 4-hydroxyphenyl group attached to the propanoate moiety. Esters are known for their pleasant odors and are often used in fragrances and flavoring agents .
准备方法
Synthetic Routes and Reaction Conditions
propan-2-yl 3-(4-hydroxyphenyl)propanoate can be synthesized through the O-alkylation of hydroxyl-substituted analogs. One method involves reacting isopropyl 3-(4-hydroxyphenyl)propanoate with methyl iodide and potassium carbonate in acetone . This reaction typically requires controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of isopropyl 3-(4-hydroxyphenyl)propanoate often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to meet industrial standards. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
propan-2-yl 3-(4-hydroxyphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group into a carbonyl group, forming ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in acetone are used for O-alkylation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
科学研究应用
propan-2-yl 3-(4-hydroxyphenyl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Industry: It is used in the production of fragrances, flavoring agents, and other industrial chemicals.
作用机制
The mechanism of action of isopropyl 3-(4-hydroxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge reactive oxygen species (ROS) and inhibit oxidative stress . In anticancer research, it has been shown to reduce cell viability and suppress cell migration by modulating signaling pathways involved in cell proliferation and apoptosis .
相似化合物的比较
propan-2-yl 3-(4-hydroxyphenyl)propanoate can be compared with other similar esters, such as:
- Ethyl 3-(4-hydroxyphenyl)propanoate
- Methyl 3-(4-hydroxyphenyl)propanoate
- Butyl 3-(4-hydroxyphenyl)propanoate
These compounds share similar structural features but differ in the alkyl group attached to the ester functional group. The unique properties of isopropyl 3-(4-hydroxyphenyl)propanoate, such as its specific reactivity and biological activities, distinguish it from these similar compounds .
属性
IUPAC Name |
propan-2-yl 3-(4-hydroxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-9(2)15-12(14)8-5-10-3-6-11(13)7-4-10/h3-4,6-7,9,13H,5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFUVLSQVBUFJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CCC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


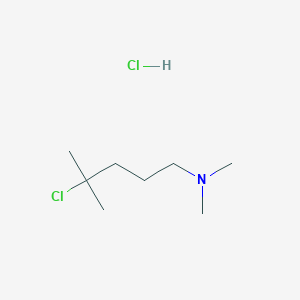
![(2R,3S)-2-Amino-3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropanoic acid](/img/structure/B179621.png)

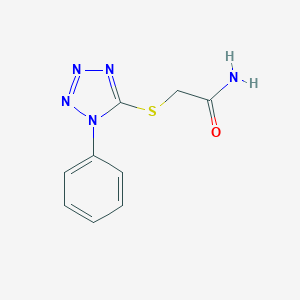

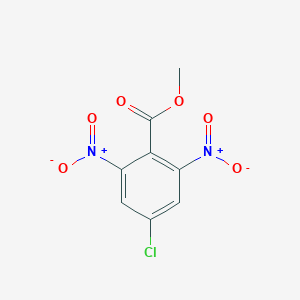
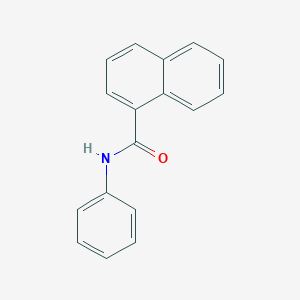
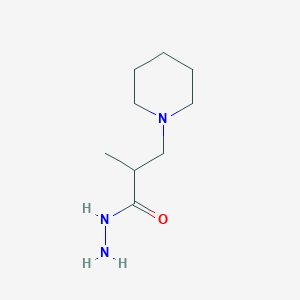
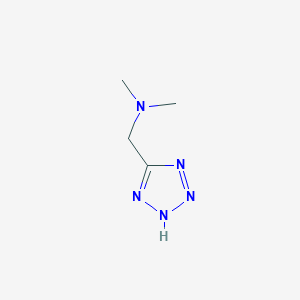
![4-[1-Chloro-2-(methylamino)ethyl]phenyl acetate hydrochloride](/img/structure/B179635.png)
